(S)-Perk-IN-5 -

(S)-Perk-IN-5

Catalog Number: EVT-7588786
CAS Number:
Molecular Formula: C25H26F2N4O3
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(S)-Perk-IN-5 is synthesized as part of a series of compounds aimed at enhancing selectivity for PERK over other kinases. It belongs to the category of small molecule inhibitors targeting serine/threonine kinases, specifically designed to interfere with the signaling pathways activated by PERK in response to stress conditions. The development of this compound is rooted in structure-activity relationship studies that seek to optimize pharmacological properties while minimizing off-target effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Perk-IN-5 typically involves multi-step organic synthesis techniques, including:

  1. Starting Materials: The synthesis often begins with commercially available precursors that undergo various transformations.
  2. Reactions: Key reactions may include:
    • Substitution Reactions: To introduce functional groups that enhance selectivity for PERK.
    • Coupling Reactions: For constructing complex molecular frameworks.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring high purity levels suitable for biological assays.

The synthetic pathway is optimized based on yield and purity, with detailed characterization performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure of (S)-Perk-IN-5.

Molecular Structure Analysis

Structure and Data

(S)-Perk-IN-5 has a defined molecular structure characterized by specific functional groups that confer its inhibitory properties. The molecular formula and weight are critical data points, alongside structural diagrams that illustrate its three-dimensional conformation.

Key structural features include:

  • A central scaffold that interacts specifically with the ATP-binding site of PERK.
  • Substituents positioned to enhance binding affinity and selectivity.

The compound's stereochemistry is vital for its biological activity, with the "S" configuration playing a significant role in its interaction with the target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-Perk-IN-5 participates in various chemical reactions primarily involving:

  • Kinase Inhibition: The compound competes with ATP for binding at the active site of PERK, effectively inhibiting its activity.
  • Cellular Assays: In vitro studies demonstrate its efficacy in reducing PERK-mediated phosphorylation events, which are critical for downstream signaling pathways involved in stress responses.

The kinetics of these reactions can be quantified using enzyme inhibition assays, providing insights into the compound's potency and selectivity.

Mechanism of Action

Process and Data

The mechanism by which (S)-Perk-IN-5 exerts its effects involves:

  1. Binding to PERK: The compound binds to the ATP-binding site on PERK, preventing substrate phosphorylation.
  2. Inhibition of Stress Pathways: By inhibiting PERK activity, (S)-Perk-IN-5 disrupts the unfolded protein response (UPR), leading to reduced expression of stress-related proteins such as ATF4 and CHOP.

This inhibition can be quantitatively assessed through biochemical assays measuring changes in phosphorylation levels in response to cellular stressors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-Perk-IN-5 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in dimethyl sulfoxide and other organic solvents, with limited aqueous solubility impacting formulation strategies.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications, necessitating stability studies under various pH and temperature conditions.
  • Melting Point: Determined through differential scanning calorimetry or similar techniques, providing insights into purity and crystallinity.

These properties are essential for evaluating the compound's viability as a therapeutic agent.

Applications

Scientific Uses

(S)-Perk-IN-5 holds potential applications in various scientific fields:

  • Cancer Research: As an inhibitor of PERK, it may be utilized in studies exploring cancer cell survival mechanisms under stress conditions.
  • Neurobiology: Investigating the role of PERK in neuronal health and disease models may benefit from this compound's selective inhibition.
  • Drug Development: It serves as a lead compound for further optimization in developing therapeutics targeting diseases associated with ER stress dysregulation.
Introduction to PERK Signaling and Therapeutic Targeting

Role of PERK in Unfolded Protein Response and Disease Pathogenesis

The protein kinase RNA-like endoplasmic reticulum kinase (PERK) is a critical sensor in the unfolded protein response (UPR), a conserved cellular mechanism activated by endoplasmic reticulum (ER) stress. Under physiological conditions, PERK remains inactive through binding to the chaperone protein BiP/GRP78. Accumulation of misfolded proteins triggers BiP dissociation, enabling PERK dimerization and autophosphorylation. Activated PERK phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α) at Ser51, leading to:

  • Global translational attenuation to reduce ER protein load
  • Selective translation of stress-responsive transcripts like ATF4, CHOP, and GADD34 via upstream open reading frames (uORFs) [1] [5] [9]

The PERK pathway exhibits dual functionality in disease contexts:

  • Protective phase: Transient activation promotes cellular adaptation through antioxidant responses (via Nrf2), autophagy, and ERAD (ER-associated degradation) [5] [9]
  • Pathological phase: Chronic activation drives apoptosis through CHOP-mediated transcription of pro-death genes and mitochondrial dysfunction [2] [4]

In neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s), persistent PERK activation correlates with:

  • Tau hyperphosphorylation and neurofibrillary tangle formation [1]
  • Synaptic plasticity impairment via sustained eIF2α phosphorylation [9]
  • Oxidative stress amplification due to disrupted redox homeostasis [5]

In oncology, PERK activity supports tumor progression by:

  • Facilitating angiogenesis under hypoxic conditions
  • Enhancing metastatic potential through epithelial-mesenchymal transition
  • Promoting chemotherapy resistance in multiple myeloma and lung cancer [6] [8]

Table 1: Pathological Consequences of Dysregulated PERK Signaling

Disease CategoryKey PERK-Mediated PathologiesMolecular Mechanisms
Neurodegenerative DiseasesNeuronal loss, cognitive declineATF4/CHOP-induced apoptosis, Tau misfolding
Myelin Disorders (e.g., MS)Oligodendrocyte dysfunctionImpaired autophagy, inflammatory demyelination
Cancers (e.g., NSCLC, RCC)Tumor growth, metastasisAngiogenesis promotion, chemoresistance via UPR adaptation
Prion DiseasesPrion protein aggregationSustained eIF2α-P, synaptic failure

Rationale for Targeting PERK in Oncological and Neurodegenerative Disorders

The bidirectional role of PERK necessitates context-specific therapeutic strategies:

Neurodegenerative Rationale:

  • Alzheimer’s disease: Elevated p-eIF2α and CHOP levels in hippocampal neurons correlate with amyloid-β toxicity and memory deficits. PERK inhibition reduces BACE1 expression, attenuating amyloidogenesis [1] [9].
  • Parkinson’s disease: α-Synuclein aggregates induce PERK-mediated dopaminergic neuron death. Preclinical models show PERK inhibitors mitigate neuronal loss [2] [9].
  • Demyelinating diseases: Oligodendrocyte-specific PERK knockout exacerbates EAE (experimental autoimmune encephalomyelitis), while moderate activation confers protection. Targeted inhibition resolves inflammatory ER stress [1].

Oncological Rationale:

  • Tumor adaptation: PERK enables cancer cells to survive microenvironmental stress (hypoxia, nutrient deprivation). In NSCLC, PERK signaling upregulation associates with aggressive phenotypes and poor prognosis [8].
  • Therapeutic resistance: PERK activation induces pro-survival autophagy in multiple myeloma. Combining PERK inhibitors with bortezomib synergistically enhances apoptosis [6].
  • Metastasis regulation: PERK/ATF4 axis activates matrix metalloproteinases and EMT transcription factors, facilitating invasion [8].

Table 2: Mechanistic Basis for PERK Inhibition Across Diseases

Disorder TypePERK Pathway DysregulationTherapeutic Inhibition Benefit
NeurodegenerativeChronic eIF2α-P, ATF4/CHOP overexpressionRestores protein synthesis, reduces apoptosis
CancerConstitutive PERK/Nrf2 activationSensitizes tumors to chemotherapy, blocks stress adaptation
Prion DiseasesIrreversible PERK hyperactivationPrevents neuronal death, rescues cognitive phenotypes
MyeloproliferativePERK-dependent proteostasisOvercomes bortezomib resistance in myeloma

Historical Evolution of PERK Inhibitor Development

The pursuit of PERK inhibitors has progressed through distinct generations:

First-Generation Inhibitors:

  • GSK2606414: The prototypical ATP-competitive inhibitor (IC₅₀ < 1 nM) demonstrated proof-of-concept in prion disease models, rescuing cognitive deficits but exhibiting dose-limiting pancreatic toxicity [4] [6].
  • GDC-0994: Orally bioavailable inhibitor with efficacy in xenograft models, limited by off-target effects on other eIF2α kinases [10].

Second-Generation Optimization:

  • Improved selectivity profiles through kinase domain targeting
  • Enhanced blood-brain barrier penetration for CNS applications
  • Reduced hepatotoxicity via structural refinements

(S)-PERK-IN-5 represents an advanced enantioselective inhibitor:

  • Chemical profile: Molecular weight 468.5 g/mol, CAS 2616821-92-0, chiral S-configuration ensuring target specificity [3] [7] [10]
  • Potency: IC₅₀ of 0.101–0.250 μM against PERK, with 9 nM activity against p-eIF2α [3] [10]
  • Selectivity: >100-fold selectivity over IRE1 and ATF6 UPR branches, minimizing compensatory pathway activation
  • Pharmacokinetics: 70% oral bioavailability in murine models, sustained tumor growth inhibition (TGI) in 786-O renal carcinoma xenografts at 10 mg/kg BID [10]

Properties

Product Name

(S)-Perk-IN-5

IUPAC Name

2-amino-5-[4-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-ethylphenyl]-N-propan-2-ylpyridine-3-carboxamide

Molecular Formula

C25H26F2N4O3

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C25H26F2N4O3/c1-4-14-9-19(31-25(34)22(32)15-7-17(26)11-18(27)8-15)5-6-20(14)16-10-21(23(28)29-12-16)24(33)30-13(2)3/h5-13,22,32H,4H2,1-3H3,(H2,28,29)(H,30,33)(H,31,34)/t22-/m0/s1

InChI Key

YNDQMKBAYRFBMW-QFIPXVFZSA-N

SMILES

CCC1=C(C=CC(=C1)NC(=O)C(C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C

Canonical SMILES

CCC1=C(C=CC(=C1)NC(=O)C(C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C

Isomeric SMILES

CCC1=C(C=CC(=C1)NC(=O)[C@H](C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.